1-(cyclopropylsulfonyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4S/c16-15(17,18)24-13-4-2-1-3-10(13)7-19-14(21)11-8-20(9-11)25(22,23)12-5-6-12/h1-4,11-12H,5-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHHRIKCNKDSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylsulfonyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, with the CAS number 1428365-41-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. Its structural features include a cyclopropyl sulfonyl group and a trifluoromethoxy benzyl moiety, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₂O₄S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1428365-41-6 |
This compound has been primarily studied for its role as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that assists in the proper folding and function of many client proteins involved in cancer progression. Inhibition of HSP90 leads to degradation of these client proteins, thereby exerting anti-tumor effects.
Inhibition of HSP90
Research indicates that compounds targeting HSP90 can disrupt its ATPase activity, leading to the destabilization of oncogenic proteins. This compound has been shown to bind to the N-terminal ATP-binding site of HSP90, similar to other known inhibitors like geldanamycin and radicicol .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Concentration Range : Effective concentrations were found to be between 2-10 μM.
- Mechanism : Induction of apoptosis was observed through caspase activation and PARP cleavage.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
MCF-7 Breast Cancer Model :
- Findings : Treatment with the compound resulted in a dose-dependent reduction in cell viability.
- : The compound effectively induces apoptosis in breast cancer cells by disrupting HSP90 function.
-
A549 Lung Cancer Model :
- Findings : Significant inhibition of cell proliferation was observed at concentrations as low as 5 μM.
- : The compound's mechanism involves the downregulation of key survival pathways mediated by HSP90.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
